An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-nitro-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Indoles in Medicinal Chemistry
The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of a multitude of natural products and synthetic compounds with profound therapeutic relevance. The strategic introduction of substituents onto the indole ring system allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity. This guide focuses on the specific, yet under-documented, compound 5-bromo-6-nitro-1H-indole . The presence of a bromine atom at the 5-position and a nitro group at the 6-position is anticipated to significantly influence its physicochemical characteristics and, consequently, its potential as a pharmacophore.
The electron-withdrawing nature of both the bromo and nitro groups is expected to decrease the electron density of the indole ring, potentially altering its reactivity in electrophilic substitution reactions and influencing its interactions with biological targets. Notably, nitro-containing aromatic compounds have a well-established history as antimicrobial and anticancer agents, often through mechanisms involving bioreduction to reactive nitroso and hydroxylamino species. This guide provides a comprehensive overview of the predicted physicochemical properties of 5-bromo-6-nitro-1H-indole, a proposed synthetic route, detailed methodologies for its characterization, and an exploration of its potential biological significance.
Molecular Structure and Key Physicochemical Parameters
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₈H₅BrN₂O₂ | Based on chemical structure |
| Molecular Weight | 241.04 g/mol | Calculated from molecular formula |
| CAS Number | 104447-74-7 | [1][2][3][4][5][6][7] |
| Melting Point | Expected to be a high-melting solid, likely >200 °C | The related 5-bromo-7-nitro-1H-indole has a melting point of 213-215 °C.[8] The presence of nitro and bromo groups generally increases the melting point due to increased polarity and intermolecular interactions. |
| Solubility | Predicted to be insoluble in water and soluble in polar organic solvents such as DMSO, DMF, and acetone. | The related 5-bromo-7-nitro-1H-indole is insoluble in water.[8] The polar nitro group may enhance solubility in polar organic solvents. |
| pKa | The N-H proton is expected to be more acidic than that of unsubstituted indole (pKa ≈ 17) due to the electron-withdrawing effects of the bromo and nitro groups. | The electron-withdrawing groups stabilize the conjugate base (indolide anion). |
Proposed Synthesis and Purification
The synthesis of 5-bromo-6-nitro-1H-indole can be logically approached through a multi-step process starting from a commercially available indole derivative. The following proposed synthesis is based on established methodologies for the bromination and nitration of indoles.[8][9]
Synthetic Workflow Diagram
Caption: Proposed synthetic and purification workflow for 5-bromo-6-nitro-1H-indole.
Detailed Experimental Protocol: Synthesis of 5-bromo-6-nitro-1H-indole
Rationale: This protocol employs N-bromosuccinimide (NBS) as a mild and regioselective brominating agent for the electron-deficient 6-nitroindole. Dimethylformamide (DMF) is chosen as the solvent due to its ability to dissolve the starting material and facilitate the reaction.
Materials:
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6-nitro-1H-indole
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N-Bromosuccinimide (NBS)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a solution of 6-nitro-1H-indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
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Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5-bromo-6-nitro-1H-indole.
Structural Elucidation and Spectroscopic Analysis
The definitive identification of the synthesized 5-bromo-6-nitro-1H-indole requires a comprehensive spectroscopic analysis. Below are the predicted spectral characteristics based on the analysis of related indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromo and nitro groups.
Predicted ¹H NMR (in DMSO-d₆):
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δ ~11.5-12.0 ppm (broad singlet, 1H): N-H proton of the indole ring. The broadness is due to quadrupole broadening and exchange.
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δ ~8.0-8.5 ppm (singlet, 1H): H7 proton, deshielded by the adjacent nitro group.
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δ ~7.5-8.0 ppm (singlet, 1H): H4 proton.
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δ ~7.0-7.5 ppm (doublet, 1H): H2 or H3 proton.
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δ ~6.5-7.0 ppm (doublet, 1H): H3 or H2 proton.
Predicted ¹³C NMR (in DMSO-d₆):
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Signals for the 8 aromatic carbons of the indole ring are expected in the range of δ 100-140 ppm . The carbons bearing the bromo (C5) and nitro (C6) groups will show characteristic shifts. C5 will be shifted upfield due to the heavy atom effect of bromine, while C6 will be deshielded by the nitro group.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted IR Absorptions (KBr pellet, cm⁻¹):
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~3400-3300 cm⁻¹ (broad): N-H stretching vibration.
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~1520-1550 cm⁻¹ (strong, sharp) and ~1340-1370 cm⁻¹ (strong, sharp): Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.
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~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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~800-600 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Predicted Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed at m/z 240 and 242 in an approximate 1:1 ratio.
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Key Fragments: Loss of NO₂ (m/z 194, 196), and other fragments corresponding to the indole ring system.
Chemical Reactivity and Potential for Further Functionalization
The presence of both a bromo and a nitro group on the indole ring opens up avenues for a variety of chemical transformations.
Reactivity Profile Diagram
Caption: Potential sites of reactivity on the 5-bromo-6-nitro-1H-indole scaffold.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine at the C5 position is a suitable handle for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.
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Reduction of the Nitro Group: The nitro group at C6 can be selectively reduced to an amino group using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This introduces a versatile amino functionality for further derivatization.
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N-Functionalization: The indole nitrogen (N1) can be alkylated or acylated under basic conditions, providing another site for modification to modulate the compound's properties.
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for 5-bromo-6-nitro-1H-indole, the broader class of nitroindoles has shown promise in several therapeutic areas.
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Anticancer Activity: Substituted 5-nitroindoles have been investigated as potential anticancer agents.[9] Their mechanism of action is often attributed to their ability to bind to and stabilize G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[9] The bioreduction of the nitro group within hypoxic tumor environments can also lead to the formation of cytotoxic reactive nitrogen species.
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Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be enzymatically reduced by microorganisms to generate radical species that cause damage to DNA and other cellular components.
Conclusion and Future Directions
5-bromo-6-nitro-1H-indole is a synthetically accessible, yet underexplored, substituted indole with significant potential in medicinal chemistry. The presence of two key functional groups, a bromine atom and a nitro group, at strategic positions provides a platform for diverse chemical modifications. While this guide has provided a predictive overview of its physicochemical properties and a roadmap for its synthesis and characterization, further experimental validation is crucial. Future research should focus on the synthesis and thorough characterization of this compound, followed by a systematic evaluation of its biological activities, particularly in the areas of oncology and infectious diseases. The insights gained from such studies will be invaluable for the rational design of novel indole-based therapeutic agents.
References
- 1. 104447-74-7|5-Bromo-6-nitro-1h-indole|BLD Pharm [bldpharm.com]
- 2. 1H-Indole, 5-bromo-6-nitro- [sobekbio.com]
- 3. 5-Bromo-6-nitro-1h-indole [myskinrecipes.com]
- 4. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-bromo-6-nitro-1H-indole - CAS:104447-74-7 - 阿镁生物 [amaybio.com]
- 8. chemrj.org [chemrj.org]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
